2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate (CAS 105278-76-0; also named 2-(1H-benzo[d]imidazol-2-yl)ethyl nicotinate) is a heterobifunctional molecule comprising a benzimidazole ring linked via a two-carbon ethyl spacer to a nicotinic acid ester (pyridine-3-carboxylate). Its molecular formula is C₁₅H₁₃N₃O₂ with a molecular weight of 267.28 g/mol, a computed LogP of 2.36, and a topological polar surface area (tPSA) of 67.87 Ų.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 105278-76-0
Cat. No. B12941133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate
CAS105278-76-0
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CN=CC=C3
InChIInChI=1S/C15H13N3O2/c19-15(11-4-3-8-16-10-11)20-9-7-14-17-12-5-1-2-6-13(12)18-14/h1-6,8,10H,7,9H2,(H,17,18)
InChIKeyYWROERMHLRMYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate (CAS 105278-76-0): Physicochemical Profile and Structural Identity for Procurement Decision-Making


2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate (CAS 105278-76-0; also named 2-(1H-benzo[d]imidazol-2-yl)ethyl nicotinate) is a heterobifunctional molecule comprising a benzimidazole ring linked via a two-carbon ethyl spacer to a nicotinic acid ester (pyridine-3-carboxylate). Its molecular formula is C₁₅H₁₃N₃O₂ with a molecular weight of 267.28 g/mol, a computed LogP of 2.36, and a topological polar surface area (tPSA) of 67.87 Ų . This compound belongs to the benzimidazolyl-pyridine ester class, a scaffold featured in patents targeting SGK-1 kinase inhibition [1] and GABAA receptor modulation [2], though direct published biological activity data for this specific ester remain sparse. Its primary procurement relevance lies in its dual heterocyclic architecture, which distinguishes it from simpler benzimidazole building blocks and enables downstream derivatization strategies not accessible with single-heterocycle precursors.

1
Dual-heterocycle scaffold (benzimidazole + nicotinate ester) enables derivatization not possible with single-ring precursors.
2
Nicotinate (3-COO) regioisomer offers distinct metal-coordination geometry vs. picolinate analogs.
3
Computed lipophilicity and polar surface area suggest a CNS drug-likeness profile suitable for permeability screening.

Why 2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate Cannot Be Interchanged with Generic Benzimidazole Building Blocks


Although benzimidazole derivatives are widely available as research intermediates, 2-(1H-benzimidazol-2-yl)ethyl pyridine-3-carboxylate occupies a narrow structural niche that is not replicated by simpler in-class analogs. The ethyl nicotinate ester linkage introduces a hydrolytically labile functional group whose reactivity profile differs fundamentally from that of the corresponding amide (N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide) or the alcohol precursor (2-(1H-benzimidazol-2-yl)ethanol). Critically, the pyridine-3-carboxylate (nicotinate) regioisomer positions the ester carbonyl at the pyridine 3-position rather than the 2-position found in more commonly reported picolinate analogs, which alters both metal-chelation geometry and hydrogen-bonding patterns in biological target engagement [1]. The measured LogP difference of approximately +1.26 log units relative to the alcohol precursor translates to a roughly 18-fold increase in predicted octanol-water partition coefficient, affecting membrane permeability, formulation behavior, and chromatographic retention under standardized conditions. These combined structural features mean that substituting a generic benzimidazole-ethanol, benzimidazole-amide, or pyridine-2-carboxylate isomer will yield a different reactivity profile, solubility, and biological recognition pattern. The quantitative evidence below establishes the specific dimensions along which this compound is differentiated from its closest analogs.

! Alcohol precursor (2-(1H-benzimidazol-2-yl)ethanol) lacks ester functionality and exhibits lower lipophilicity, altering membrane partitioning behavior.
! Amide analog resists hydrolysis; may not support prodrug strategies requiring esterase-mediated cleavage.
! Pyridine-2-carboxylate (picolinate) regioisomer enables bidentate chelation; nicotinate coordination mode may not reproduce this geometry.
! Directly linked benzimidazole-pyridine hybrids lack ethyl spacer conformational flexibility, potentially restricting binding pose exploration.

Quantitative Differentiation Evidence: 2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate vs. Closest Structural Analogs


Lipophilicity Advantage: +1.26 LogP Units Over the Alcohol Precursor Improves Predicted Membrane Partitioning

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.36, which is substantially higher than the LogP of 1.10 reported for its direct synthetic precursor, 2-(1H-benzimidazol-2-yl)ethanol . This +1.26 LogP differential corresponds to an approximately 18-fold increase in the octanol-water partition ratio. The nicotinate ester thus resides within the optimal LogP range (1–3) for central nervous system (CNS) drug-likeness according to Wager criteria, whereas the alcohol precursor falls below the lower threshold, limiting its passive membrane diffusion potential .

LogP Differentiation
Reported
ΔLogP = +1.26
~18-fold partition increase
Target 2.36 vs alcohol 1.10
Supports CNS permeability screening
Computed values; experimental validation pending
Lipophilicity Drug-likeness ADME prediction

Polar Surface Area Differentiation: Higher tPSA of 67.87 Ų Relative to the Alcohol Precursor Modulates Hydrogen-Bonding Capacity

The topological polar surface area (tPSA) of the target compound is 67.87 Ų, compared to 48.91 Ų for 2-(1H-benzimidazol-2-yl)ethanol . This +18.96 Ų increase reflects the addition of the pyridine-3-carboxylate moiety, which contributes two additional hydrogen-bond acceptor sites (pyridine nitrogen and ester carbonyl oxygen) without increasing the hydrogen-bond donor count (HBD remains at 1 for the benzimidazole N–H). The target compound's tPSA falls below the 90 Ų threshold commonly associated with oral bioavailability, while offering a more balanced HBA/HBD ratio than the alcohol precursor (HBA = 5 vs. HBA = 2), which may enhance solubility without excessively compromising membrane permeability .

Polar Surface Area
Reported
tPSA 67.87 Ų vs 48.91 Ų
HBD 1 vs 2, HBA 5 vs 2
Balanced solubility-permeability scaffold
Computed from structure
Polar surface area Permeability Drug design

Ester Hydrolytic Lability Differentiates the Target from the Amide Analog: Class-Level Reactivity Inference

The ethyl nicotinate ester linkage in the target compound is susceptible to pH-dependent hydrolysis, a property that distinguishes it from the metabolically more stable amide analog N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide. Kinetic studies on structurally related benzimidazole ethyl esters (e.g., ethyl 2-(2′-benzimidazolyl)acetate and ethyl 3-(2′-benzimidazolyl)propionate) have demonstrated that the benzimidazole NH group participates in intramolecular general-base catalysis of ester hydrolysis at near-neutral pH, with apparent hydrolysis rate constants varying by orders of magnitude across the pH range 4–10 [1]. Although no direct head-to-head hydrolysis study comparing the target compound with its amide analog was identified, this class-level behavior predicts that the target ester will undergo hydrolytic cleavage to release nicotinic acid and 2-(1H-benzimidazol-2-yl)ethanol under physiological or basic conditions, a pathway unavailable to the amide congener. The amide analog (C15H14N4O; MW 266.30) is expected to exhibit significantly greater metabolic stability due to resonance stabilization of the amide bond .

Ester Hydrolysis Lability
Class-level inference
Ester: pH-dependent hydrolysis
Amide: resonance-stabilized, far slower
Guides prodrug vs. stable probe design
Not measured on target compound
Ester hydrolysis Prodrug design Metabolic stability

Regioisomeric Pyridine-Carboxylate Position Determines Metal-Chelation Geometry: Nicotinate (3-COO) vs. Picolinate (2-COO)

The target compound bears the ester carbonyl at the pyridine 3-position (nicotinate), distinguishing it from the more extensively studied pyridine-2-carboxylate (picolinate) regioisomer, ethyl 6-(benzimidazol-2-yl)pyridine-2-carboxylate (EBIPC). EBIPC has been synthesized and characterized for its ability to form stable octahedral Ni(II) complexes in which the pyridine nitrogen and the adjacent carboxylate oxygen coordinate to the metal center in a bidentate fashion, a geometry enabled by the 1,2-relationship of the nitrogen and carboxylate groups on the pyridine ring [1]. In the target nicotinate (3-COO) isomer, the 1,3-disposition of the pyridine nitrogen and ester group precludes this specific bidentate chelation mode, instead favoring monodentate coordination through the pyridine nitrogen or bridging modes via the ester carbonyl. This regioisomeric distinction has direct consequences for catalytic applications (e.g., ethylene oligomerization/polymerization catalyzed by Ni- or Co-benzimidazole-pyridine-carboxylate complexes) and for biological metal-ion-dependent target engagement [1].

Chelation Geometry
Cross-study comparable
Nicotinate: monodentate/bridging
Picolinate: bidentate N,O-chelation
Select regioisomer for coordination requirements
Based on EBIPC Ni(II) complex data
Metal chelation Coordination chemistry Regioisomerism

Benzimidazole-Ethyl Spacer Length Alters Conformational Flexibility Relative to Directly Linked Benzimidazole-Pyridine Hybrids

The two-carbon ethyl spacer between the benzimidazole 2-position and the nicotinate ester oxygen in the target compound introduces conformational degrees of freedom absent in directly C–C linked benzimidazole-pyridine hybrids such as 2-(pyridin-3-yl)-1H-benzimidazole. The directly linked analog places the benzimidazole and pyridine rings in near co-planar conjugation, restricting the accessible dihedral angle between the two heterocycles. In contrast, the ethyl ester spacer in the target compound permits rotation around three additional single bonds (C2–Cα, Cα–Cβ, and Cβ–O), enabling the benzimidazole and pyridine rings to adopt multiple relative orientations. This increased flexibility, combined with the ester hydrogen-bond acceptor, may influence target protein binding pose diversity in kinase ATP-binding sites, where benzimidazole-pyridine hybrids are established pharmacophores [1]. However, no direct comparative binding data quantifying the entropic advantage or disadvantage of the flexible linker have been published for this specific compound.

Linker Flexibility
Supporting evidence
3 rotatable bonds between rings vs 1 in directly linked analog
May enable diverse binding poses
No direct binding comparison available
Conformational flexibility Linker design Structure-activity relationship

Recommended Application Scenarios for 2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


Prodrug Design Requiring Esterase-Mediated Nicotinic Acid Release

The ester linkage identified in Evidence Item 3 provides a hydrolytically cleavable bond that can be exploited for controlled nicotinic acid release. Unlike the amide analog, which resists hydrolysis, the target compound's ethyl nicotinate ester is susceptible to esterase-mediated and pH-dependent cleavage, making it suitable for prodrug strategies where nicotinic acid (a substrate for NAD biosynthesis via the Preiss-Handler pathway) is the intended active metabolite [1]. The measured LogP of 2.36 (Evidence Item 1) further supports adequate membrane permeability for intracellular delivery prior to ester hydrolysis.

Metal-Organic Catalyst Development Utilizing Nicotinate (3-COO) Coordination Mode

As established in Evidence Item 4, the pyridine-3-carboxylate regioisomer provides a distinct monodentate or bridging coordination mode that contrasts with the bidentate chelation observed for the pyridine-2-carboxylate isomer EBIPC. This makes the target compound the regioisomer of choice for designing Ni(II), Co(II), or Cu(II) complexes where a non-chelating or bridging nicotinate ligand is required, such as in metal-organic frameworks (MOFs), ethylene oligomerization catalysts, or supramolecular coordination polymers [2].

Kinase Inhibitor Fragment or Scaffold with Flexible Benzimidazole-Pyridine Linker

The benzimidazole-pyridine scaffold is a validated pharmacophore for SGK-1 kinase inhibition, as documented in SmithKline Beecham's patent filings (Evidence Item 5). The ethyl spacer in the target compound offers conformational flexibility exceeding that of directly C–C linked benzimidazole-pyridine hybrids, potentially enabling exploration of distinct binding poses within the ATP-binding pocket. The LogP of 2.36 and tPSA of 67.87 Ų (Evidence Items 1 and 2) place this compound within favorable CNS drug-likeness parameters, supporting its use as a fragment or scaffold in kinase-targeted library synthesis [3].

Building Block for GABAA Receptor Ligand Libraries

Benzimidazole and pyridylimidazole derivatives have been patented as high-affinity ligands for the benzodiazepine binding site of GABAA receptors (Evidence Item 5). The target compound, with its ester functionality at the pyridine 3-position, serves as a versatile intermediate for further derivatization: the ester can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol, or transesterified. This synthetic versatility, combined with the favorable CNS-oriented physicochemical profile (tPSA < 90 Ų; LogP 1–3), positions the compound as a procurement priority for neuroscience-focused library synthesis where both benzimidazole and nicotinate pharmacophoric elements are desired [3].

Application
Selection Property
Validation Focus
Esterase-cleavable prodrug research
Hydrolytically labile ester linkage
Esterase-mediated cleavage rate
Metal-organic catalyst research
Nicotinate (3-COO) monodentate/bridging coordination
Metal complex geometry characterization
Kinase-targeted library synthesis
Flexible benzimidazole-pyridine linker scaffold
Kinase binding pose diversity
CNS receptor ligand library synthesis
Favorable CNS drug-likeness parameters
Permeability and target engagement
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